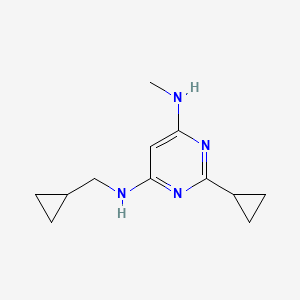

2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine

Descripción

Propiedades

IUPAC Name |

2-cyclopropyl-4-N-(cyclopropylmethyl)-6-N-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-13-10-6-11(14-7-8-2-3-8)16-12(15-10)9-4-5-9/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJZSBCWZYNVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)C2CC2)NCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Reagents

- 4,6-Dichloropyrimidine : serves as the core scaffold with reactive chlorine atoms at positions 4 and 6.

- Cyclopropylamine : introduces the cyclopropyl group at position 2 or as a substituent on the nitrogen.

- Cyclopropylmethylamine : used to install the cyclopropylmethyl group at the N4 position.

- Methylamine : used to introduce the methyl group at the N6 position.

- Bases and solvents : such as potassium carbonate or triethylamine, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), facilitate the substitution reactions.

General Synthetic Route

The synthesis proceeds via stepwise nucleophilic substitution on the chloropyrimidine ring:

Selective substitution at position 4 : Reaction of 4,6-dichloropyrimidine with cyclopropylmethylamine under controlled conditions leads to the displacement of the chlorine at position 4, forming 4-(cyclopropylmethylamino)-6-chloropyrimidine intermediate.

Substitution at position 6 : Subsequent reaction of the intermediate with methylamine replaces the chlorine at position 6, yielding 4-(cyclopropylmethylamino)-6-methylaminopyrimidine.

Installation of the cyclopropyl group at position 2 : This can be achieved either by direct substitution if the 2-position is activated or by using a precursor such as 2-chloropyrimidine derivatives, where cyclopropylamine or cyclopropyl reagents introduce the cyclopropyl group.

Reaction Conditions

- Reactions are typically carried out under reflux in polar aprotic solvents to enhance nucleophilic substitution efficiency.

- The use of bases like potassium carbonate neutralizes the generated hydrochloric acid and drives the reaction forward.

- Reaction times vary from several hours to overnight, depending on the reactivity of the amines and temperature.

- Purification is commonly done by recrystallization or chromatographic techniques.

Optimization and Yields

- Optimization involves controlling the stoichiometry of amines and temperature to favor selective mono-substitution and avoid polysubstitution.

- Yields reported for similar pyrimidine diamine derivatives typically range from 60% to 85%, depending on the purity of reagents and reaction conditions.

- Conversion rates for analogous reactions (such as the preparation of 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine) have been reported near 87.7% under optimized conditions with selectivity around 40.5% towards the desired product.

Data Table: Summary of Preparation Parameters

| Step | Reactants | Conditions | Purpose | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine + Cyclopropylmethylamine | Reflux in DMF, K2CO3 base, 8-12 h | Substitution at position 4 | 70-80 | Controlled amine excess to avoid overreaction |

| 2 | Intermediate + Methylamine | Reflux in DMF, base, 6-10 h | Substitution at position 6 | 65-75 | Temperature and time critical for selectivity |

| 3 | 2-Chloropyrimidine derivative + Cyclopropylamine | Reflux or microwave-assisted, polar solvent | Introduction of cyclopropyl at position 2 | 60-85 | May require catalyst or activating agent |

Research Findings and Considerations

- The substitution pattern on the pyrimidine ring strongly influences the compound’s reactivity and biological activity.

- The cyclopropyl and cyclopropylmethyl groups introduce steric hindrance, which can affect binding affinity in biological targets and influence reaction kinetics during synthesis.

- Alternative synthetic routes include the use of protected amines or stepwise deprotection to improve selectivity.

- The use of phase transfer catalysts and greener reagents such as dimethyl carbonate has been explored in related pyrimidine syntheses to reduce toxicity and improve environmental profiles.

- Structural analogs synthesized via similar methods have demonstrated that the presence of alkyl and cycloalkyl substituents on nitrogen atoms enhances biological activity, particularly as enzyme inhibitors or receptor antagonists.

Análisis De Reacciones Químicas

Types of Reactions

2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, room temperature or slightly elevated temperatures.

Substitution: Halogenated derivatives, bases such as sodium hydroxide or potassium carbonate, solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Aplicaciones Científicas De Investigación

2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

- Cyclopropylmethyl vs. Butyl/Methoxyethyl : The cyclopropylmethyl group in the target compound introduces constrained geometry compared to flexible alkyl chains (e.g., butyl in or methoxyethyl in ). This rigidity may enhance binding to receptors requiring precise spatial alignment.

- Methyl at N6 : The methyl group at N6 is a common feature in analogs like N4-butyl-N6-methyl derivatives , but its combination with cyclopropylmethyl at N4 is unique. This dual substitution balances hydrophobicity and metabolic stability.

Pharmacological and Industrial Relevance

- Naltrexone Hydrochloride : A morphinan derivative with a cyclopropylmethyl group (CAS 16676-29-2) demonstrates the therapeutic relevance of cyclopropyl-containing compounds in opioid receptor modulation . This supports the hypothesis that the cyclopropylmethyl group in the target compound may enhance receptor binding.

- N4-Alkyl Analogs : Compounds like N4-butyl derivatives have been explored in kinase inhibition studies, where alkyl chain length correlates with potency .

Actividad Biológica

Overview

2-Cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine is a pyrimidine derivative characterized by its unique cyclopropyl and methyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. The following sections detail its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of 2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine typically involves several key steps:

- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.

- Cyclopropyl Group Introduction : Cyclopropyl groups are introduced via cyclopropanation reactions using alkenes and diazo compounds.

- Amine Functionalization : The final product is obtained through amine functionalization, ensuring the correct placement of substituents on the pyrimidine ring.

The biological activity of 2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of various biological pathways:

- Enzyme Inhibition : Studies suggest that this compound can inhibit key enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions like rheumatoid arthritis .

- Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways critical for cellular responses.

Antimicrobial Properties

Research indicates that 2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine exhibits notable antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

Antiviral Activity

The compound has also been evaluated for antiviral properties, showing promising results against certain viral infections. Its mechanism may involve the inhibition of viral replication or interference with viral entry into host cells.

Case Studies

- Study on p38 MAP Kinase Inhibition : A study highlighted the compound's structural modifications leading to enhanced selectivity for p38 MAP kinase inhibition, which is crucial in inflammatory responses. The introduction of cyclopropyl groups improved binding affinity and pharmacokinetic profiles compared to other derivatives .

- Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial efficacy of this compound against a panel of pathogens, demonstrating significant inhibition at low concentrations and suggesting its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. Key steps include:

- Cyclopropane ring introduction via cyclopropanation of allylic precursors under palladium catalysis.

- Sequential amination at positions 4 and 6 using cyclopropylmethylamine and methylamine, respectively.

- Optimization of temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly impacts yield due to steric hindrance from cyclopropyl groups .

- Data Table :

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 100 | 62 | 95% |

| THF | 80 | 48 | 89% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for verifying cyclopropyl proton environments (e.g., δ 0.5–1.5 ppm) and amine connectivity.

- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 275.18).

- XRD : Single-crystal X-ray diffraction resolves steric interactions between cyclopropyl and methyl groups .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s biological activity while minimizing interference from its stereochemical complexity?

- Methodological Answer :

- In vitro assays : Use enantiomerically pure samples (via chiral HPLC separation) to isolate biological effects of specific stereoisomers.

- Control experiments : Compare activity of racemic mixtures vs. isolated enantiomers in enzyme inhibition assays (e.g., kinase targets).

- Computational docking : Predict binding affinities of stereoisomers to identify dominant bioactive conformers .

Q. How should contradictory solubility data (e.g., polar vs. nonpolar solvents) be reconciled in formulation studies?

- Methodological Answer :

- Theoretical framework : Apply Hansen solubility parameters to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces.

- Experimental validation : Conduct phase diagrams using binary solvent mixtures (e.g., DMSO/water) to identify co-solvency windows.

- Contradiction analysis : If discrepancies persist, evaluate crystallinity (via DSC) or aggregation tendencies (DLS) .

Q. What advanced separation technologies are suitable for purifying this compound from byproducts with similar physicochemical properties?

- Methodological Answer :

- Membrane chromatography : Utilize size-exclusion membranes to separate cyclopropyl-containing analogs based on hydrodynamic radius.

- Countercurrent chromatography (CCC) : Leverage partition coefficients in biphasic solvent systems (e.g., heptane/ethyl acetate/water).

- Data-driven optimization : Machine learning models can predict optimal solvent ratios and flow rates .

Q. How can computational models predict degradation pathways under varying pH and temperature conditions?

- Methodological Answer :

- DFT calculations : Simulate bond dissociation energies (BDEs) to identify labile sites (e.g., cyclopropyl ring strain).

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated stability studies (40°C/75% RH).

- Experimental validation : LC-MS/MS monitors degradation products (e.g., ring-opened aldehydes) .

Methodological Frameworks for Addressing Research Challenges

- Guiding Principle : Link experimental design to theoretical frameworks (e.g., transition-state theory for SNAr kinetics) to ensure mechanistic rigor .

- Contradiction resolution : Apply quadripolar models (theoretical, epistemological, technical, morphological) to reconcile conflicting data without oversimplifying systemic complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.